3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline
Description
3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline is a substituted aniline derivative featuring a pyrrolidine ring with two fluorine atoms at the 3-position and a chlorine atom at the 3-position of the aromatic ring.
Properties
Molecular Formula |
C10H11ClF2N2 |
|---|---|
Molecular Weight |
232.66 g/mol |
IUPAC Name |
3-chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline |
InChI |
InChI=1S/C10H11ClF2N2/c11-8-5-7(14)1-2-9(8)15-4-3-10(12,13)6-15/h1-2,5H,3-4,6,14H2 |
InChI Key |
NQWNAOZFKBKJPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline typically involves the reaction of 3-chloroaniline with 3,3-difluoropyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
The substituents on the aniline ring significantly influence electronic and steric properties. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups (Cl, F, CF₃) : These groups stabilize the aniline ring, directing electrophilic substitution and enhancing binding to hydrophobic enzyme pockets. The trifluoromethyl group in offers stronger electron withdrawal than chlorine or fluorine alone.
- Heterocyclic Substituents (Pyrazole, Piperazine, Pyrrolidine) : Pyrrolidine (in the target compound) provides rigidity and moderate basicity, whereas piperazine () increases solubility. Pyrazole () and pyrimidine () rings enable π-π interactions critical for target binding.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
